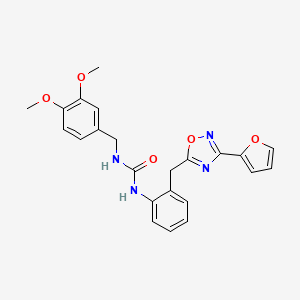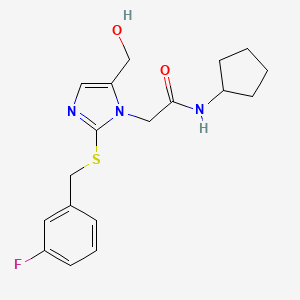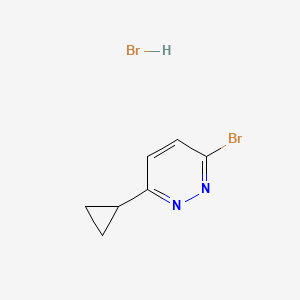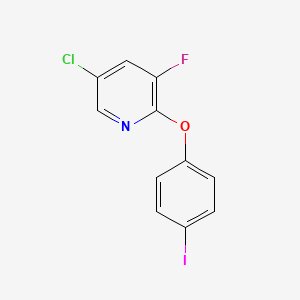
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound that includes nitrogen and sulfur atoms. Thiazoles are often found in various pharmaceuticals and are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, attached to a phenyl group at one position and a methyl group at another. The dinitrobenzamide group would likely be attached to the nitrogen atom of the thiazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole ring and the dinitrobenzamide group. The electron-withdrawing nitro groups could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazole derivatives generally have moderate to high polarity due to the presence of the heterocyclic ring and various functional groups .Scientific Research Applications
Antimicrobial Activity
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide analogues have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, suggesting their potential use in treating microbial diseases, particularly against bacterial and fungal infections (Saeed, Hussain, & Ali, 2013); (Desai, Rajpara, & Joshi, 2013); (Baviskar, Khadabadi, & Deore, 2013).
Anticancer Potential
Several studies have synthesized and evaluated derivatives of this compound for anticancer activities. These compounds have shown promising results against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021); (Evren et al., 2019).
Photo-Degradation Analysis
The photo-degradation behavior of thiazole-containing compounds, including this compound, has been analyzed to understand their stability and degradation patterns under specific conditions. This research is crucial for the development of stable pharmaceutical formulations (Wu, Hong, & Vogt, 2007).
Synthesis and Structural Analysis
Extensive research has been conducted on the synthesis and structural analysis of thiazole derivatives, including this compound. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Shrivastava et al., 2016); (Rajappa et al., 1979).
Antimicrobial and Anticancer Screening
Various derivatives of this compound have been synthesized and subjected to antimicrobial and anticancer screening. These studies help in identifying potential new drugs for the treatment of infectious diseases and cancer (Mhaske et al., 2011); (Gomha, Salah, & Abdelhamid, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5S/c1-10-15(11-5-3-2-4-6-11)18-17(27-10)19-16(22)13-8-7-12(20(23)24)9-14(13)21(25)26/h2-9H,1H3,(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFENHBRCQSVETE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2381923.png)
![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2381925.png)
![Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B2381926.png)

![1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381929.png)
![4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2381933.png)
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide](/img/structure/B2381934.png)


![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2381940.png)
![3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2381941.png)